3,6-Dimethyl-3-vinylhept-5-en-2-one

Description

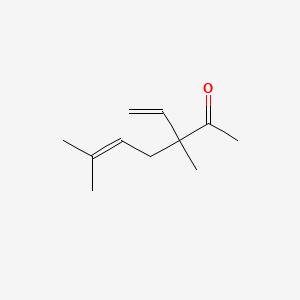

Structure

2D Structure

3D Structure

Properties

CAS No. |

80192-39-8 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3-ethenyl-3,6-dimethylhept-5-en-2-one |

InChI |

InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |

InChI Key |

DCDRFQMZVITJAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C)(C=C)C(=O)C)C |

Origin of Product |

United States |

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 3,6 Dimethyl 3 Vinylhept 5 En 2 One

Reactivity Profiles of the Ketone Moiety in 3,6-Dimethyl-3-vinylhept-5-en-2-one

The ketone functional group at the C2 position is a primary site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-protons.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a range of addition products. The steric hindrance imposed by the adjacent quaternary carbon at C3 can influence the rate and feasibility of these reactions, often requiring more reactive nucleophiles or harsher reaction conditions compared to unhindered ketones.

Common nucleophilic additions include reactions with organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), which lead to the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 2,3,6-trimethyl-3-vinylhept-5-en-2-ol. Another important reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide or a cyanide salt, a transformation that introduces a new carbon-carbon bond and a hydroxyl group.

Condensation reactions provide a pathway to more complex molecular architectures. The Wittig reaction, for example, allows for the conversion of the ketone into an alkene by reacting it with a phosphorus ylide. The specific ylide used determines the structure of the resulting alkene. Similarly, the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, can be employed, often with greater control over the stereochemistry of the newly formed double bond.

Table 1: Representative Nucleophilic Addition Reactions of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. CH₃MgBr, 2. H₃O⁺ | 2,3,6-Trimethyl-3-vinylhept-5-en-2-ol |

| This compound | 1. NaCN, H₂SO₄ | 2-Cyano-3,6-dimethyl-3-vinylhept-5-en-2-ol |

| This compound | Ph₃P=CH₂ | 2-Methylene-3,6-dimethyl-3-vinylhept-5-ene |

Enolate Chemistry and Alpha-Functionalization Reactions

The presence of protons on the carbon atom alpha to the ketone (the C1 methyl group) allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.com The formation of this enolate is a key step in a variety of alpha-functionalization reactions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible enolate formation. youtube.com

Once formed, the enolate acts as a potent nucleophile and can react with a range of electrophiles. For example, alkylation of the enolate with an alkyl halide, such as methyl iodide, would introduce an alkyl group at the C1 position, yielding 3,6-dimethyl-3-vinylhept-5-en-2-yl methyl ketone. Halogenation at the alpha-position can also be achieved by treating the enolate with an electrophilic halogen source, such as N-bromosuccinimide (NBS).

It is important to note that this ketone is not capable of forming a thermodynamic enolate at the C3 position due to the absence of an alpha-proton at this quaternary center. Therefore, enolization is regioselectively directed towards the C1 position.

Table 2: Alpha-Functionalization of this compound via Enolate Intermediate

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. LDA, THF, -78 °C; 2. CH₃I | 1-(3,6-Dimethyl-3-vinylhept-5-en-2-yl)ethan-1-one |

| This compound | 1. LDA, THF, -78 °C; 2. NBS | 1-Bromo-3,6-dimethyl-3-vinylhept-5-en-2-one |

Transformations Involving the Vinyl and Internal Alkene Systems

The two carbon-carbon double bonds in this compound—the terminal vinyl group and the internal tetrasubstituted alkene—exhibit distinct reactivities, allowing for selective transformations.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The alkene moieties can potentially participate in cycloaddition reactions. The vinyl group, being a monosubstituted alkene, can act as a dienophile in Diels-Alder reactions when treated with a suitable diene. For example, reaction with a diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct.

The potential for the molecule itself to act as a diene in a Diels-Alder reaction is sterically hindered and would require the vinyl group and the internal double bond to adopt a cisoid conformation, which is conformationally disfavored.

[2+2] cycloadditions, typically photochemically induced, could also occur. For instance, irradiation in the presence of another alkene could lead to the formation of a cyclobutane (B1203170) ring. Selectivity between the vinyl and the internal alkene would depend on the specific reaction conditions and the nature of the reacting partner.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Reagent | Potential Product |

|---|---|---|---|

| Diels-Alder | This compound | Cyclopentadiene | Bicyclic adduct |

| [2+2] Photocycloaddition | This compound | Ethylene, hν | Cyclobutane derivative |

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

The two double bonds can be selectively oxidized. Epoxidation, commonly carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is expected to occur preferentially at the more electron-rich internal double bond, yielding an epoxide. The vinyl group is less reactive towards epoxidation under these conditions.

Dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Similar to epoxidation, the internal, more substituted double bond is expected to be more reactive, leading to the formation of a diol at the C5 and C6 positions. Selective dihydroxylation of the vinyl group would likely require a more specialized catalytic system.

Table 4: Representative Oxidative Transformations

| Reactant | Reagent | Major Product |

|---|---|---|

| This compound | m-CPBA | 3,6-Dimethyl-5,6-epoxy-3-vinylheptan-2-one |

| This compound | 1. OsO₄, 2. NMO | 5,6-Dihydroxy-3,6-dimethyl-3-vinylheptan-2-one |

Conjugate Addition Chemistry (Michael-type reactions)

The chemical reactivity of this compound is largely dictated by the presence of a conjugated system, specifically an α,β-unsaturated ketone, which is also in conjugation with a vinyl group, forming a dienone system. This electronic arrangement makes the molecule susceptible to nucleophilic attack not only at the carbonyl carbon (a 1,2-addition) but also at the β-carbon (C5) in a process known as conjugate or 1,4-addition. libretexts.org This type of reaction with a soft nucleophile is broadly referred to as a Michael reaction. wikipedia.org

The resonance structures of the enone system show that the β-carbon carries a partial positive charge, making it an electrophilic center. libretexts.org Nucleophiles can, therefore, add to this position, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com Given the extended conjugation in this compound, there is also the potential for 1,6-addition across the dienone system, where the nucleophile attacks the terminal carbon of the vinyl group.

The regioselectivity of the addition (1,2- vs. 1,4- vs. 1,6-addition) is dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, such as cuprates (Gilman reagents), thiolates, amines, and stabilized enolates, preferentially undergo conjugate addition. libretexts.org

Below is a table illustrating the expected products from the Michael-type addition of various nucleophiles to this compound.

| Nucleophile (Michael Donor) | Reagent Example | Expected Major Product of Conjugate Addition |

| Gilman Reagent | (CH₃)₂CuLi | 5,6-Trimethyl-3-vinylheptan-2-one |

| Thiolate | PhSNa | 5-(Phenylthio)-3,6-dimethyl-3-vinylheptan-2-one |

| Amine | Piperidine | 5-(Piperidin-1-yl)-3,6-dimethyl-3-vinylheptan-2-one |

| Enolate | Sodium diethyl malonate | Diethyl 2-(1,2-dimethyl-4-oxo-4-vinylhex-1-yl)malonate |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling product outcomes. This involves studying reaction kinetics, identifying intermediates, and mapping reaction pathways.

Kinetic Studies and Reaction Pathway Elucidation

The addition of nucleophiles to this compound can yield different products depending on whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). For α,β-unsaturated ketones, 1,2-addition is often faster than 1,4-addition. libretexts.org

Thermodynamic Control: At higher temperatures, the initial additions may be reversible. This allows an equilibrium to be established, and the major product will be the most stable one. The C=O double bond is significantly stronger than a C=C double bond, so the 1,4-adduct is generally more thermodynamically stable than the 1,2-adduct. youtube.com

The competition between 1,4- and 1,6-addition pathways can also be influenced by these factors. Kinetic studies, involving measuring reaction rates at different temperatures and concentrations, can help to determine the activation parameters for each pathway and thus predict the product distribution under various conditions.

Hypothetical Product Distribution in the Reaction of MeMgBr with this compound

| Temperature (°C) | Reaction Control | % 1,2-Adduct (Kinetic) | % 1,4-Adduct (Thermodynamic) |

| -78 | Kinetic | >90% | <10% |

| 25 | Thermodynamic | <20% | >80% |

Isotopic Labeling Studies for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive mechanistic evidence. wikipedia.org For instance, to confirm the mechanism of a Michael addition to this compound, a deuterated nucleophile could be used.

Consider the addition of a deuterated thiol (R-SD) to this compound. The proposed mechanism involves the attack of the thiolate at the β-carbon (C5) to form an enolate intermediate. This enolate is then protonated (or in this case, deuterated) at the α-carbon (C4).

Hypothetical Isotopic Labeling Experiment

| Reactant | Labeled Atom | Expected Product | Analytical Confirmation |

| This compound + PhSD | Deuterium (B1214612) (D) | 4-Deuterio-5-(phenylthio)-3,6-dimethyl-3-vinylheptan-2-one | ¹H NMR (disappearance of C4-H signal), ²H NMR (appearance of D signal), Mass Spectrometry (M+1 peak) |

The detection of deuterium at the C4 position in the product would strongly support the proposed conjugate addition-enolate protonation mechanism.

Spectroscopic Techniques for Reaction Intermediate Elucidation (e.g., in situ NMR, IR)

Directly observing reaction intermediates is a key goal of mechanistic studies. In situ spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be used to detect and characterize transient species like enolates. acs.org

In a Michael addition to this compound, the formation of the enolate intermediate could be monitored by:

In situ IR Spectroscopy: The strong C=O stretching frequency of the ketone (around 1665 cm⁻¹ for a conjugated ketone) would disappear and be replaced by the characteristic C=C and C-O stretching frequencies of the enolate (around 1600 cm⁻¹ and 1250 cm⁻¹, respectively).

In situ NMR Spectroscopy: The ¹H and ¹³C NMR signals for the α- and β-carbons would shift significantly upon formation of the enolate. For example, the ¹³C signal for the β-carbon (C5) would shift upfield due to its increased electron density in the enolate intermediate.

Hypothetical Spectroscopic Data for the Reaction with a Thiolate

| Species | Key IR Frequencies (cm⁻¹) | Key ¹³C NMR Shifts (ppm) |

| Starting Ketone | ν(C=O) ≈ 1665, ν(C=C) ≈ 1630 | δ(C=O) ≈ 200, δ(Cα) ≈ 125, δ(Cβ) ≈ 145 |

| Enolate Intermediate | ν(C=C) ≈ 1600, ν(C-O) ≈ 1250 | δ(C-O) ≈ 155, δ(Cα) ≈ 95, δ(Cβ) ≈ 105 |

| Final Product | ν(C=O) ≈ 1715 | δ(C=O) ≈ 210, δ(Cα) ≈ 50, δ(Cβ) ≈ 45 |

Derivatization Strategies and Analogue Generation

The functional groups in this compound provide multiple handles for chemical modification, allowing for the synthesis of a wide range of structurally related analogues. Such derivatization is common in the study of terpenoids to explore structure-activity relationships. nih.gov

Synthesis of Structurally Modified Derivatives

Various synthetic strategies can be employed to modify the core structure of this compound. These include reductions, oxidations, and cycloadditions.

Reduction: Selective reduction of the ketone or one or both of the C=C double bonds can be achieved using different reagents. For example, NaBH₄ would likely reduce the ketone to a secondary alcohol. Catalytic hydrogenation (e.g., with H₂/Pd-C) would reduce the double bonds, with the conditions determining the extent of reduction.

Epoxidation: The C=C double bonds are susceptible to epoxidation using peroxy acids like m-CPBA. The selectivity of epoxidation (enone vs. vinyl group) would depend on the relative electron density of the double bonds and steric factors.

Cycloaddition: The conjugated diene system can potentially act as a diene in Diels-Alder reactions with suitable dienophiles, leading to the formation of cyclic adducts.

Table of Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Potential Derivative Structure |

| Ketone Reduction | NaBH₄, MeOH | 3,6-Dimethyl-3-vinylhept-5-en-2-ol |

| Conjugate Reduction | Li/NH₃ (Birch reduction) | 3,6-Dimethyl-3-vinylheptan-2-one |

| Epoxidation | m-CPBA (1 equiv.) | 5,6-Epoxy-3,6-dimethyl-3-vinylheptan-2-one |

| Diels-Alder Cycloaddition | Maleic anhydride | A bicyclic adduct formed across the dienone system |

| Ozonolysis | O₃, then DMS | Cleavage of one or both double bonds to yield smaller carbonyl compounds |

These derivatization strategies provide a platform for generating a library of analogues of this compound for further study.

Exploiting Stereochemical Control in Analogue Preparation of this compound

The synthesis of analogues of this compound with defined stereochemistry presents a significant challenge in organic synthesis due to the presence of a quaternary stereocenter at the C3 position. The controlled generation of this feature, alongside the potential for stereoisomerism arising from the double bond and the C6 methyl group, requires sophisticated synthetic strategies. While specific research detailing the stereocontrolled preparation of analogues directly from this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis provide a framework for how such transformations could be approached.

The inherent structure of this compound, a vinyl ketone, makes it a candidate for several types of stereoselective reactions. These reactions are crucial for creating a library of stereochemically diverse analogues, which can be invaluable for structure-activity relationship (SAR) studies in fields like fragrance chemistry and medicinal chemistry. The primary stereochemical challenges in synthesizing analogues of this compound are the control of the C3 quaternary center and the diastereoselective functionalization of the existing chiral scaffold.

Methodologies that could be theoretically applied for the stereocontrolled synthesis of analogues include:

Asymmetric Conjugate Additions: The vinyl group is an excellent Michael acceptor. The use of chiral organocatalysts or transition-metal complexes with chiral ligands could facilitate the enantioselective addition of nucleophiles to the β-position of the vinyl group. This would establish a new stereocenter and, depending on the subsequent transformations, could be a key step in building complexity.

Diastereoselective Epoxidation: The double bonds in the molecule, particularly the vinyl group, are susceptible to epoxidation. Employing chiral epoxidation agents or catalysts would allow for the diastereoselective formation of epoxides. These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functionalities with controlled stereochemistry.

Stereoselective Reduction of the Ketone: The reduction of the ketone at the C2 position can generate a new stereocenter. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, could achieve high levels of diastereoselectivity, influenced by the existing stereocenters in the molecule.

Asymmetric Allylic Alkylation: While not directly applicable to the modification of the existing quaternary center, strategies involving the synthesis of the core structure via asymmetric allylic alkylation of a suitable precursor could be envisioned. This would involve the formation of the C3 quaternary center in an enantioselective manner.

The successful application of these methods would depend on the careful selection of reagents, catalysts, and reaction conditions to overcome the steric hindrance around the quaternary center and to achieve high levels of stereochemical induction.

Due to the limited specific research on this compound, detailed experimental data, such as specific catalyst loadings, reaction times, yields, and diastereomeric or enantiomeric excesses for the preparation of its analogues, are not available. The development of such synthetic routes would require significant empirical investigation.

Advanced Computational and Theoretical Studies of 3,6 Dimethyl 3 Vinylhept 5 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic environment, which in turn dictates the molecule's reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For a molecule like 3,6-Dimethyl-3-vinylhept-5-en-2-one, the HOMO is expected to be located primarily on the π-systems of the vinyl and propenyl groups, which are electron-rich. The LUMO, conversely, would be centered on the α,β-unsaturated ketone moiety, which is electron-deficient. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Illustrative FMO Data for a Structurally Similar Terpenoid Ketone (e.g., Carvone)

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 4.7 | A moderate gap suggests a balance of stability and reactivity. |

Note: This data is representative of a similar terpenoid ketone and is provided for illustrative purposes. The actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativity of its constituent atoms. This charge distribution can be visualized using an electrostatic potential (ESP) map. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would predictably show a significant negative potential around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. Conversely, the carbonyl carbon and the β-carbon of the enone system would exhibit a positive potential, marking them as electrophilic centers.

Conformational Analysis and Energy Landscape Exploration

Density Functional Theory (DFT) Based Conformational Search

A systematic conformational search using DFT can provide a more detailed and accurate picture of the potential energy surface. This involves generating a wide range of possible starting conformations and then optimizing the geometry of each to find the nearest local energy minimum. The results of such a search would yield a set of low-energy conformers and their relative stabilities.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

| 1 (Global Minimum) | 0.00 | C4-C3-C(vinyl)-C(vinyl) = 180° | 65 |

| 2 | 0.85 | C4-C3-C(vinyl)-C(vinyl) = 60° | 25 |

| 3 | 1.50 | C5-C6-C(methyl)-H = 180° | 10 |

Note: This table is a hypothetical representation to illustrate the expected output of a DFT conformational search. The specific values and dihedral angles would need to be determined by actual calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and calculate their activation energies. This information is key to understanding reaction rates and selectivity.

For this compound, a potential reaction of interest would be a Michael addition to the α,β-unsaturated ketone. Computational modeling could determine the preferred stereochemical outcome of the reaction by comparing the energies of the different transition states leading to various products. The calculations would involve locating the transition state structures and then performing frequency calculations to confirm they are true first-order saddle points on the potential energy surface. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Prediction of Selectivity in Chemical Transformations

Predicting the selectivity of chemical reactions involving this compound is a key challenge that could be addressed through computational chemistry. The presence of several functional groups means that reactions such as reduction, oxidation, or addition could occur at different positions, leading to a variety of potential products.

Theoretical models, such as those based on Density Functional Theory (DFT), could be employed to calculate the activation energies for different reaction pathways. By comparing these energies, researchers could predict which product is most likely to form under specific reaction conditions. For example, in a catalytic hydrogenation, computational models could help determine whether the vinyl group or the internal double bond would be preferentially reduced.

A hypothetical study could involve the computational analysis of the following competing reactions:

1,2- a.k.a. 1,4-addition to the enone system: Theoretical calculations could predict the kinetic and thermodynamic favorability of a nucleophile attacking the carbonyl carbon versus the β-carbon.

Chemoselective reduction: Modeling the interaction of various reducing agents with the ketone and the two different double bonds could predict the selective reduction of one functional group over the others.

Epoxidation selectivity: Computational studies could determine the most likely site of epoxidation by reagents like peroxy acids, comparing the reactivity of the vinyl group versus the trisubstituted internal alkene.

Such predictive studies would provide a powerful tool for chemists, guiding the design of experiments to achieve high yields of desired products while minimizing the formation of unwanted byproducts.

Rational Design of Catalysts for this compound Conversions

The rational design of catalysts tailored for specific transformations of this compound is another area ripe for computational exploration. By understanding the molecule's electronic and steric properties, catalysts can be designed to interact with it in a highly specific manner.

For instance, in asymmetric synthesis, computational docking studies could be used to design chiral catalysts that selectively produce one enantiomer of a product. This would involve modeling the interaction of the substrate with the catalyst's active site to identify the transition state with the lowest energy, which corresponds to the major enantiomer formed.

A theoretical workflow for designing a selective catalyst might include:

Substrate Analysis: A detailed computational analysis of the electronic and steric properties of this compound to identify key features for catalyst binding.

Catalyst Scaffolding: Selection of a suitable catalyst scaffold (e.g., a transition metal complex with specific ligands).

Docking and Transition State Modeling: Simulating the approach of the substrate to the catalyst and calculating the energies of the transition states for the desired reaction.

Ligand Optimization: Systematically modifying the catalyst's ligands in silico to enhance selectivity and activity.

This in-silico approach can significantly accelerate the discovery of new and efficient catalysts, reducing the need for extensive and time-consuming experimental screening. While specific examples for this compound are not yet present in the literature, the methodologies are well-established and could be readily applied to this molecule.

Applications of 3,6 Dimethyl 3 Vinylhept 5 En 2 One in Chemical Science and Technology

Utilization as a Monomer in Polymer Chemistry

The presence of a vinyl group directly attached to a ketone carbonyl makes 3,6-Dimethyl-3-vinylhept-5-en-2-one a potential monomer for the synthesis of specialty polymers. The polymerization of vinyl ketones has been a subject of interest due to the unique properties imparted by the polar carbonyl group and the potential for post-polymerization modification.

Vinyl ketones are known to undergo radical polymerization, and it is anticipated that this compound could be polymerized using conventional radical initiators. However, the steric hindrance around the vinyl group, specifically the tertiary carbon at the 3-position, may influence the rate of polymerization and the achievable molecular weight of the resulting polymer.

Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to various vinyl ketone monomers. mdpi.comacs.org These methods offer precise control over polymer molecular weight, architecture, and dispersity. The application of RAFT to this compound could potentially lead to well-defined polymers with novel properties.

Table 1: Comparison of Polymerization Techniques for Vinyl Ketones

| Polymerization Technique | Advantages | Potential Challenges with this compound |

|---|---|---|

| Free Radical Polymerization | Simple, wide range of initiators available. | Broad molecular weight distribution, potential for side reactions, steric hindrance may lower reactivity. |

| RAFT Polymerization | Controlled molecular weight and low dispersity, can be used for block copolymers. mdpi.comacs.org | Requires careful selection of RAFT agent, steric hindrance might affect chain transfer efficiency. |

| Anionic Polymerization | Can produce polymers with narrow molecular weight distributions and controlled stereochemistry. | The enolizable proton at the alpha-position to the carbonyl could interfere with the anionic initiator. |

| Cationic Polymerization | Can be initiated by Lewis or Brønsted acids. | The carbonyl group can complex with the initiator, potentially leading to side reactions. |

The structure of this compound features two reactive sites for polymerization: the vinyl group and the internal double bond in the heptene chain. This dual functionality suggests its potential use as a cross-linking agent. During polymerization, the more reactive vinyl group would likely react first, forming a linear polymer with pendant heptene groups. These pendant double bonds could then be reacted in a subsequent step to form cross-linked polymer networks.

Furthermore, the ketone functionality in the resulting polymer offers a site for post-polymerization modification. For instance, it could be reduced to a hydroxyl group, or reacted with amines to form Schiff bases, thereby altering the physical and chemical properties of the polymer.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Vinyl ketones are valuable intermediates in organic synthesis due to their ability to participate in a variety of carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions.

While there is no specific information linking this compound to the synthesis of existing pharmaceuticals or agrochemicals, its structural motifs are found in various biologically active molecules. The vinyl ketone functionality can be a precursor to more complex cyclic and acyclic structures. For example, the synthesis of some fluconazole analogs involves intermediates with ketone functionalities. mdpi.com The unique substitution pattern of this compound could be exploited to synthesize novel compounds with potential biological activity.

The synthesis of natural products often involves the use of highly functionalized building blocks. Although no documented use of this compound in the synthesis of sex pheromones or curvicollides has been found, its structure contains elements that could be relevant. For instance, many insect sex pheromones are long-chain unsaturated ketones or their derivatives.

Curvicollides are a class of natural products with complex cyclic structures. The total synthesis of curvicollide C, for example, involves the assembly of diene segments. nih.gov While a direct role for this compound is not apparent, its dienyl ketone structure could potentially be utilized in cycloaddition reactions to build complex molecular architectures.

Intersections with Material Science and Functional Material Design

Polymers derived from vinyl ketones have shown promise in the development of functional materials. For example, some polyvinyl ketones exhibit photo-responsive or liquid crystalline properties. mdpi.com The specific structure of this compound, with its bulky and asymmetric side chain, could lead to polymers with interesting material properties.

The incorporation of this monomer into copolymers could be a strategy to tune the properties of existing materials. For instance, its inclusion could modify the glass transition temperature, refractive index, or surface properties of a polymer. The potential for creating photo-responsive materials is particularly interesting, as the ketone group in the polymer backbone could undergo photochemical reactions, leading to degradation or cross-linking, which is a desirable property for photoresists and other photolithographic applications.

Precursor for Advanced Organic Architectures

The vinyl ketone moiety in this compound serves as a versatile platform for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of intricate and sterically congested cyclic and polycyclic systems. The presence of methyl and vinyl substituents at the α-position, as well as a dimethylallyl group, significantly influences its reactivity and the stereochemical outcome of these transformations.

Key synthetic strategies that can leverage the unique structure of this compound include:

Robinson Annulation: This classic tandem Michael addition and aldol (B89426) condensation is a powerful tool for the formation of six-membered rings. byjus.comresearchgate.netwikipedia.orgorganic-chemistry.org The steric hindrance around the enolate formed from this compound would likely necessitate carefully optimized reaction conditions to achieve efficient annulation. tandfonline.com However, this steric bulk can also be exploited to control the regioselectivity and stereoselectivity of the ring-forming process, leading to the synthesis of highly substituted and stereochemically complex decal- or hydrindanone frameworks, which are core structures in many natural products like steroids and terpenoids. wikipedia.org

Diels-Alder Reactions: As a dienophile, the vinyl group of this compound can participate in [4+2] cycloaddition reactions with a wide range of dienes. The substitution pattern on the vinyl ketone can influence the endo/exo selectivity of the cycloaddition, providing a pathway to functionalized cyclohexene derivatives with multiple stereocenters. These products can serve as versatile intermediates in the total synthesis of complex natural products.

Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide offers a direct route to cyclopentenones. The vinyl group of this compound can act as the alkene component in this reaction, leading to the formation of highly substituted bicyclic systems. The inherent chirality of the starting material could be used to induce asymmetry in the newly formed cyclopentenone ring.

Asymmetric Synthesis: The presence of a chiral center in this compound makes it a valuable precursor in asymmetric synthesis. nih.govnih.govdu.ac.inuwindsor.caresearchgate.net When used as a prochiral substrate, the existing stereocenter can direct the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. This substrate-controlled diastereoselectivity is a powerful strategy for the enantioselective synthesis of complex molecules.

The terpene-like structure of this compound suggests its potential as a building block in the synthesis of complex terpenes and terpenoids, a diverse class of natural products with a wide range of biological activities. nih.govnih.gov The controlled rearrangement and functionalization of this ketone could provide access to novel carbocyclic skeletons. royalsocietypublishing.org

| Reaction Type | Potential Product Architecture | Key Influencing Factors of this compound |

| Robinson Annulation | Highly substituted decalin and hydrindane systems | Steric hindrance influencing regioselectivity and stereoselectivity. |

| Diels-Alder Reaction | Functionalized cyclohexene derivatives with multiple stereocenters | Substitution pattern affecting endo/exo selectivity. |

| Pauson-Khand Reaction | Substituted bicyclic cyclopentenones | Chirality inducing asymmetry in the product. |

| Asymmetric Synthesis | Enantiomerically enriched complex molecules | Existing stereocenter directing the formation of specific diastereomers. |

Integration into Supramolecular Assemblies

The unique molecular structure of this compound, combining a polar ketone group with a nonpolar hydrocarbon backbone, suggests its potential for use in the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions, are of significant interest in materials science and nanotechnology.

The vinyl functionality of this compound allows it to act as a monomer in polymerization reactions. The resulting polymer would feature pendant ketone groups and the bulky, chiral side chains derived from the monomer. This structure could facilitate the formation of well-defined secondary structures and self-assembly into complex nano-objects through a process known as polymerization-induced self-assembly (PISA). rsc.orgresearchgate.net The steric bulk of the side chains would likely influence the packing of the polymer chains, potentially leading to the formation of materials with interesting morphologies and properties.

Furthermore, the terpene-like character of this compound opens possibilities for its incorporation into supramolecular systems that mimic biological assemblies. Terpenes and their derivatives are known to participate in a variety of non-covalent interactions, including hydrogen bonding (through the ketone's oxygen atom) and van der Waals forces, which can drive the formation of ordered structures. acs.orgnih.govbasicmedicalkey.comsemanticscholar.orgacs.orgnih.govrsc.org The specific stereochemistry and shape of this compound could act as a molecular recognition element, directing the self-assembly process and leading to the formation of specific supramolecular architectures.

The integration of this chiral, functionalized building block into larger assemblies could lead to the development of novel materials with applications in catalysis, sensing, and drug delivery.

| Supramolecular Approach | Resulting Assembly | Role of this compound |

| Polymerization of the vinyl group | Functionalized polymers, nano-objects (via PISA) | Monomer unit with bulky, chiral side chains influencing polymer packing and self-assembly. |

| Self-assembly via non-covalent interactions | Ordered supramolecular architectures | Molecular building block with specific shape and functionality for molecular recognition and directed assembly. |

Future Research Horizons for this compound: A Prospective Analysis

While the chemical compound this compound presents a unique structural motif with potential for diverse chemical transformations, a comprehensive review of current scientific literature reveals a notable absence of dedicated research into its future applications and synthetic methodologies. Specifically, investigations into novel catalytic systems for its sustainable transformation, its integration into multi-component reactions, the development of flow chemistry approaches for its synthesis, and its involvement in bio-inspired chemical transformations appear to be underexplored areas. This article, therefore, outlines prospective research directions that could unlock the synthetic potential of this intriguing molecule, based on analogous developments in the broader field of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.